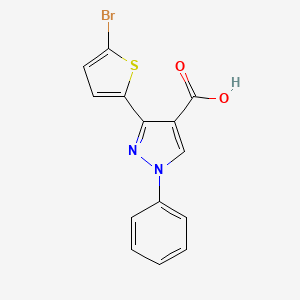
6-méthyl-N-(2,2,2-trifluoroéthyl)pyrimidin-4-amine
Vue d'ensemble
Description
6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C7H8F3N3 and its molecular weight is 191.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Développement d'acaricides
Le composé a été utilisé dans le développement de nouveaux acaricides . Plus précisément, il a été utilisé dans la synthèse du composé HNPC-A188, qui présente une excellente activité acaricide avec des valeurs de CL50 de 0,19 mg/L contre Tetranychus urticae . Ceci est comparable à l'acaricide commercial cyenopyrafen .
Synthèse organique
Les cétimines de N-2,2,2-trifluoroéthylisatine, qui peuvent être dérivées de la “6-méthyl-N-(2,2,2-trifluoroéthyl)pyrimidin-4-amine”, ont été impliquées dans diverses réactions de synthèse organique . Ces réactions se concentrent sur les types de réactions et la stéréosélectivité des produits .
Développement de médicaments
Le groupe trifluoroéthyle dans la “this compound” peut modifier de manière significative la solubilité dans les graisses du composé parent, améliorer la stabilité métabolique de la molécule et affecter ses activités biologiques telles que l'absorption, la distribution et l'interaction donneur-récepteur des médicaments . Cela en fait un composé précieux dans le développement de nouveaux médicaments .
Recherche sur les pesticides
Le groupe trifluoroéthyle dans la “this compound” est un élément clé de certains pesticides . Il est utilisé pour lutter contre les acariens sur les plantes . L'introduction de ce groupe fonctionnel dans les molécules de pesticides modifie souvent de manière significative la solubilité dans les graisses du composé parent, améliore la stabilité métabolique de la molécule et affecte ses activités biologiques .
Synthons contenant du fluor
Les cétimines de N-2,2,2-trifluoroéthylisatine, qui peuvent être dérivées de la “this compound”, ont été développées en tant que synthons contenant du fluor . Ces synthons ont retenu l'attention de nombreux chimistes depuis leur développement initial en 2015 .
Matériaux fonctionnels
Les propriétés spéciales des composés fluorés leur confèrent une valeur d'application importante en chimie médicinale, en pesticides, en matériaux fonctionnels et dans d'autres domaines . Parmi ces composés fluorés, les produits trifluorométhyles représentent une large part .
Mécanisme D'action
Target of Action
The primary target of 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is Tetranychus urticae , a species of mite . This compound exhibits excellent acaricidal activity, making it an effective pesticide .
Pharmacokinetics
It is known that fluoroalkyl sulfur groups, such as trifluoroethyl sulfur, can greatly improve the lipophilic pharmacokinetic properties of drug molecules . This suggests that the compound may have good bioavailability.
Result of Action
The result of the action of 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is the death of Tetranychus urticae. The compound exhibits excellent acaricidal activity with LC50 values of 0.19 mg/L against Tetranychus urticae, which can be compared with the commercial acaricide cyenopyrafen .
Analyse Biochimique
Biochemical Properties
6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. Additionally, 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine can interact with proteins involved in cellular signaling pathways, modulating their function and influencing downstream effects .
Cellular Effects
The effects of 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine on cellular processes are diverse and depend on the type of cells and the specific cellular context. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine has been shown to affect cell signaling pathways by modulating the activity of key signaling proteins, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their function. For instance, 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine can inhibit enzyme activity by occupying the active site, preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical properties and efficacy. Studies have shown that 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine remains relatively stable under certain conditions, but its stability can be affected by factors such as temperature, pH, and the presence of other chemicals. Long-term exposure to this compound has been observed to result in sustained effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Studies have identified threshold doses at which the compound transitions from being beneficial to harmful, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and alter the levels of metabolites within cells. For example, it may enhance the activity of enzymes involved in energy production, leading to increased ATP levels and improved cellular energy status. Additionally, 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine can affect the balance of metabolic intermediates, thereby influencing overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine within specific tissues can influence its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine may be targeted to the nucleus, where it can interact with nuclear proteins and affect gene expression .
Propriétés
IUPAC Name |
6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c1-5-2-6(13-4-12-5)11-3-7(8,9)10/h2,4H,3H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCCBXVNTAIDJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperidine](/img/structure/B1465646.png)
![[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methanol](/img/structure/B1465648.png)


![N1-[6-(propan-2-yl)pyrimidin-4-yl]propane-1,3-diamine](/img/structure/B1465655.png)


![1-[4-(hydroxymethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1465660.png)

![1-[4-(hydroxymethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B1465662.png)

